N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine
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Overview
Description
N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine is a synthetic compound that features a trimethoxybenzoyl group attached to an azetidinyl ring, which is further connected to a pyrazin-2-amine moiety
Mechanism of Action
- It effectively inhibits tubulin, which is crucial for microtubule assembly and cell division. Hsp90 is involved in protein folding and stability. TrxR plays a role in redox regulation. HLSD1 modulates gene expression by demethylating histones. ALK2 is implicated in cell signaling pathways. P-gp is a drug efflux pump. Involved in cell growth and differentiation.
Pharmacokinetics
- Details on absorption are not available . Volume of distribution is not specified . Information on protein binding is lacking .
Action Environment
Environmental factors influence efficacy and stability, but specific details remain undisclosed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine typically involves multiple steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized using a variety of methods, including the Staudinger reaction, which involves the reaction of an imine with a ketene.
Attachment of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group can be introduced through acylation reactions, often using trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrazin-2-amine Moiety: The pyrazin-2-amine moiety can be synthesized through nucleophilic substitution reactions involving pyrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazin-2-amine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Due to its structural features, it may have potential as a therapeutic agent, particularly in the development of anti-cancer or anti-inflammatory drugs.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Uniqueness
N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the trimethoxybenzoyl group is particularly noteworthy, as it is known to enhance the biological activity of various molecules .
Properties
IUPAC Name |
[3-(pyrazin-2-ylamino)azetidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-23-13-5-4-12(15(24-2)16(13)25-3)17(22)21-9-11(10-21)20-14-8-18-6-7-19-14/h4-8,11H,9-10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXKMBMJZXZXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CC(C2)NC3=NC=CN=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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